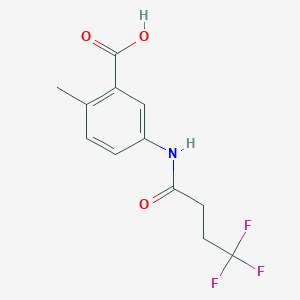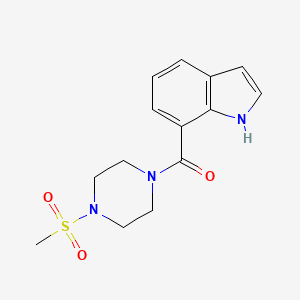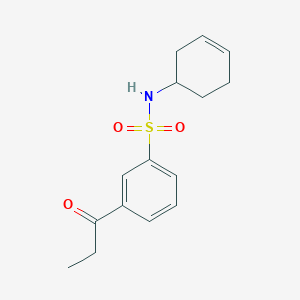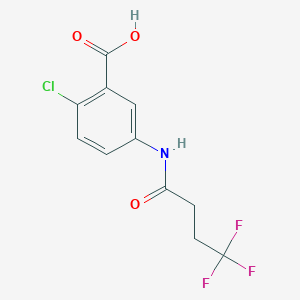
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in neuronal communication and is involved in various physiological processes. Glutamate transporters regulate the extracellular concentration of glutamate by removing it from the synaptic cleft, thereby preventing excitotoxicity. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid inhibits glutamate transporters by binding to the substrate-binding site, thereby preventing the uptake of glutamate into the cells. This leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage.
Biochemical and physiological effects:
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid has been shown to have a significant impact on glutamate transporters and extracellular glutamate concentration. It can cause neuronal damage and excitotoxicity in high concentrations. However, in lower concentrations, it has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of glutamate in various physiological processes. However, its high potency and potential for excitotoxicity make it challenging to use in experiments. Careful consideration must be given to the concentration used and the duration of exposure.
Direcciones Futuras
1. Development of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid derivatives with improved potency and selectivity.
2. Investigation of the therapeutic potential of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid in animal models of neurological disorders.
3. Study of the long-term effects of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid exposure on neuronal function and viability.
4. Investigation of the role of glutamate transporters in neurodegenerative diseases and the potential of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid as a therapeutic agent.
5. Development of new drugs targeting glutamate transporters based on the structure of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid.
Métodos De Síntesis
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid can be synthesized by reacting 2-methyl-5-nitrobenzoic acid with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a palladium catalyst to yield 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid has been studied extensively for its potential therapeutic applications in neurological disorders. It has been shown to be a potent inhibitor of glutamate transporters, which makes it a promising candidate for the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7-2-3-8(6-9(7)11(18)19)16-10(17)4-5-12(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQPYZSNHYZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1H-indole-7-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7581539.png)
![N-[(1-methylpiperidin-3-yl)methyl]-1H-indole-7-carboxamide](/img/structure/B7581542.png)



![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7581575.png)

![4-(1-propylimidazo[4,5-c]pyridin-2-yl)-1H-pyrazol-5-amine](/img/structure/B7581579.png)
![7-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B7581582.png)
![3-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7581584.png)
![4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)
